1-(2-Phenyl-1H-indol-3-yl)ethanone
Overview
Description
1-(2-Phenyl-1H-indol-3-yl)ethanone is an organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of a phenyl group attached to the second position of the indole ring and an ethanone group at the third position
Mechanism of Action
Target of Action
1-(2-Phenyl-1H-indol-3-yl)ethanone, also known as 1-(2-phenyl-1H-indol-3-yl)ethan-1-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to these observed effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that these compounds likely interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s predicted log kow (kowwin v167 estimate) is 344 , suggesting that it may have moderate lipophilicity, which could influence its absorption and distribution within the body.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that these compounds can have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-Phenyl-1H-indol-3-yl)ethanone are largely derived from its indole core. Indole derivatives, both natural and synthetic, show various biologically vital properties
Cellular Effects
This compound, like other indole derivatives, has been suggested to have a significant impact on cellular processes . It may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenyl-1H-indol-3-yl)ethanone typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the Friedel-Crafts acylation of indole with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Comparison with Similar Compounds
1-(1H-Indol-3-yl)ethanone: Similar structure but lacks the phenyl group at the second position.
2-Phenylindole: Lacks the ethanone group at the third position.
3-Phenylindole: Phenyl group attached at the third position instead of the second.
Uniqueness: 1-(2-Phenyl-1H-indol-3-yl)ethanone is unique due to the specific positioning of the phenyl and ethanone groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a broader range of activities compared to its analogs .
Properties
IUPAC Name |
1-(2-phenyl-1H-indol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11(18)15-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-10,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCMKNKDDGFULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320570 | |
Record name | 1-(2-phenyl-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202820 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17375-64-3 | |
Record name | 1-(2-phenyl-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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